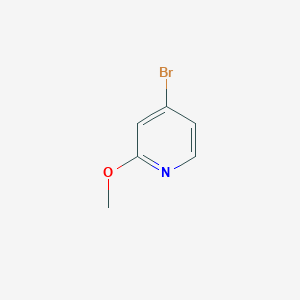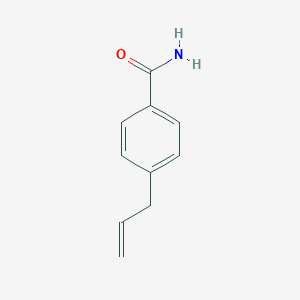
4-Allylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allylbenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. 4-Allylbenzamide is widely used in scientific research due to its diverse range of applications.
Aplicaciones Científicas De Investigación
4-Allylbenzamide has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of other organic compounds. It is also used as a reagent in the synthesis of peptides and proteins. Additionally, 4-Allylbenzamide is used in the development of new drugs and pharmaceuticals due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Allylbenzamide is not fully understood. However, it is thought to act as an inhibitor of certain enzymes in the body. Specifically, it is believed to inhibit the activity of enzymes that are involved in the production of certain neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 4-Allylbenzamide has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Allylbenzamide is its high purity and yield. This makes it an ideal starting material for the synthesis of other organic compounds. Additionally, its unique properties make it a valuable tool in scientific research. However, one limitation of 4-Allylbenzamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are many possible future directions for research involving 4-Allylbenzamide. One area of interest is its potential use in the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on the development of new drugs and pharmaceuticals based on the unique properties of 4-Allylbenzamide. Finally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to new insights into the functioning of the human body.
Métodos De Síntesis
The synthesis of 4-Allylbenzamide can be achieved through the reaction of allylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. The yield of the reaction is typically high, and the purity of the product is excellent.
Propiedades
Número CAS |
104699-51-6 |
|---|---|
Nombre del producto |
4-Allylbenzamide |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
4-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H2,11,12) |
Clave InChI |
CZQKVJRBIQSDMF-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=C(C=C1)C(=O)N |
SMILES canónico |
C=CCC1=CC=C(C=C1)C(=O)N |
Sinónimos |
Benzamide, 4-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




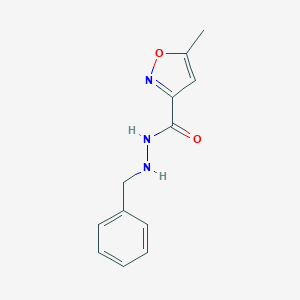
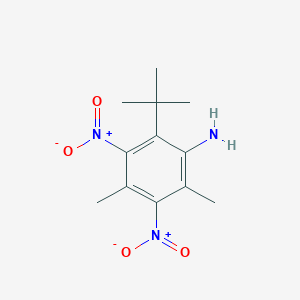

![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
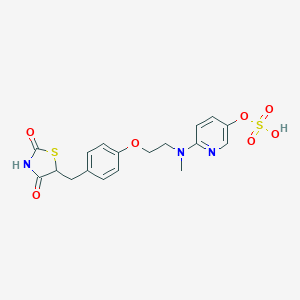

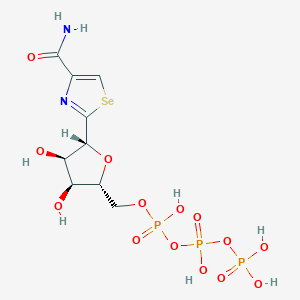

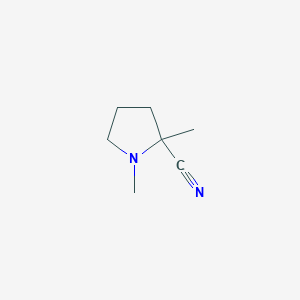
![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)

